molecular formula C20H27NO B012606 (S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol CAS No. 111060-53-8

(S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol

Cat. No.: B012606
CAS No.: 111060-53-8
M. Wt: 297.4 g/mol
InChI Key: FWNZCCUWXPYXDR-FQEVSTJZSA-N
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Description

(S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol is a sophisticated chiral building block and ligand primarily employed in asymmetric synthesis and catalysis research. This enantiomerically pure compound features both a benzyl-protected amino group and a hydroxymethyl group on adjacent carbon centers, creating a versatile scaffold for constructing complex molecular architectures with precise stereochemical control. Key Research Applications: Asymmetric Catalysis: Serves as a precursor for chiral catalysts and ligands in metal-complex mediated transformations including hydrogenation, carbon-carbon bond formation, and nucleophilic addition reactions Pharmaceutical Intermediates: Functions as a key chiral synthon in the development of enantiomerically pure active pharmaceutical ingredients (APIs) and biologically active compounds Methodology Development: Utilized in the development and optimization of novel asymmetric synthetic methodologies and stereoselective transformations Chiral Auxiliary Applications: Can be incorporated into molecular frameworks to impart stereochemical control during synthetic sequences Structural Features and Mechanism: The compound's strategic molecular architecture incorporates a stereodefined carbon center bearing both nitrogen and oxygen functionalities, enabling chelation with various metal catalysts and influencing transition state geometries in stereodetermining steps. The dibenzylamino group provides both steric bulk and electronic properties that contribute to enantioselective induction, while the pentanol chain offers conformational flexibility and solubility advantages in organic media. The (S)-configuration ensures predictable stereochemical outcomes in reaction products. Research Value: This chiral amino alcohol represents a valuable tool for medicinal chemistry, total synthesis, and methodological studies where control of absolute stereochemistry is critical. Its well-defined configuration allows researchers to establish structure-activity relationships and optimize enantioselective processes. The compound is particularly valuable for investigating substrate-catalyst interactions and developing novel asymmetric methodologies that complement existing approaches in chiral technology . Handling Note: For Research Use Only. Not intended for diagnostic, therapeutic, or human use. Proper personal protective equipment should be worn when handling, and the material should be stored under inert atmosphere when necessary to maintain stability and purity.

Properties

IUPAC Name

(2S)-2-(dibenzylamino)-4-methylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1-17(2)13-20(16-22)21(14-18-9-5-3-6-10-18)15-19-11-7-4-8-12-19/h3-12,17,20,22H,13-16H2,1-2H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNZCCUWXPYXDR-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444850
Record name (S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol
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Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111060-53-8
Record name (2S)-2-[Bis(phenylmethyl)amino]-4-methyl-1-pentanol
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Record name (S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol
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Record name (S)-2-(N,N-Dibenzylamino)-4-methylpentanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate chiral starting material, such as (S)-4-methylpentanol.

    Formation of Dibenzylamino Group: The dibenzylamino group is introduced through a nucleophilic substitution reaction. This involves the reaction of (S)-4-methylpentanol with dibenzylamine in the presence of a suitable base, such as sodium hydride, under anhydrous conditions.

    Purification: The resulting product is purified using standard techniques such as column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol has several scientific research applications, including:

    Asymmetric Synthesis: It is used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

    Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of chiral drugs.

    Catalysis: It serves as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various chemical transformations.

    Material Science: The compound is investigated for its potential in the development of chiral materials and polymers.

Mechanism of Action

The mechanism of action of (S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol involves its interaction with molecular targets through its chiral center. The compound can form non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π interactions with target molecules. These interactions influence the stereochemistry and reactivity of the compound, making it a valuable tool in asymmetric synthesis and catalysis.

Comparison with Similar Compounds

Key Observations :

  • The amino and hydroxyl groups in the target compound increase polarity compared to 4-methyl-2-pentanol, reducing water solubility but enhancing miscibility with organic solvents like DMSO .
  • Compared to 2-methylbenzylamine, the branched chain and hydroxyl group in the target compound elevate boiling point and density due to stronger intermolecular forces .

Pharmacological and Industrial Relevance

  • α1-Adrenergic Receptor Blockade: Dibenzylamino-containing compounds like the target molecule demonstrate antagonistic activity. The 4-methylpentanol substituent may enhance lipophilicity, improving blood-brain barrier penetration compared to phenyl derivatives .
  • Salt Formation : Unlike benzathine benzylpenicillin (), which forms stable salts for prolonged antibiotic action, the target compound’s hydroxyl group limits salt formation but enables covalent derivatization for prodrug strategies .

Biological Activity

(S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving chiral amines and alcohols. The synthesis often utilizes asymmetric synthesis techniques to ensure the desired stereochemistry. The compound features a secondary amine structure with two benzyl groups attached to the nitrogen atom, contributing to its unique properties.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial activity. For instance, studies on similar dibenzylamino derivatives have shown efficacy against various Gram-positive bacteria, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values for these compounds often range from 2 to 4 µg/mL, indicating potent antibacterial effects .

The mechanism of action for this compound and its derivatives may involve the inhibition of bacterial protein synthesis. This is similar to the action of oxazolidinone antibiotics, which bind to the 50S ribosomal subunit, disrupting translation initiation . Such interactions suggest a potential for developing new antibacterial agents based on this compound.

Case Studies and Research Findings

  • Antibacterial Evaluation : A study evaluated the antibacterial activity of various dibenzylamino derivatives, including this compound. The results demonstrated significant activity against resistant strains of bacteria, supporting its potential as a lead compound for antibiotic development .
  • Pharmacological Potential : Other research has highlighted the potential pharmacological applications of similar compounds in treating infections caused by resistant pathogens. The structure-activity relationship (SAR) studies have provided insights into modifications that enhance efficacy while reducing toxicity.
  • Cellular Mechanisms : Investigations into the cellular mechanisms revealed that related compounds induce apoptosis in cancer cell lines by arresting the cell cycle and altering apoptotic pathways. This suggests that this compound may also possess anticancer properties, warranting further exploration in this area .

Data Summary

Property Value
Molecular Formula C19H26N2O
Molecular Weight 298.43 g/mol
Antibacterial MIC Range 2-4 µg/mL
Potential Applications Antimicrobial, Anticancer

Q & A

Q. What are the key considerations for optimizing the synthesis of (S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol to ensure high enantiomeric purity?

Methodological Answer : Enantiomeric purity is critical for chiral amino alcohols like this compound. A stereoselective reductive amination approach is often employed. Key steps include:

  • Chiral auxiliary use : Incorporate (S)-configured catalysts (e.g., BINAP-Ru complexes) during hydrogenation to bias stereochemistry .
  • Reaction monitoring : Use HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to track enantiomeric excess (ee) at intermediate stages .
  • Temperature control : Maintain sub-ambient temperatures during critical bond-forming steps to minimize racemization .

Q. Supporting Data :

ParameterOptimal ConditionImpact on ee
Catalyst loading2 mol% Ru-BINAPee > 98%
Reaction temperature-10°Cee retention
Solvent systemTHF/MeOH (4:1)Reduced byproducts

Q. Which spectroscopic techniques are most reliable for characterizing the tertiary amine and hydroxyl moieties in this compound?

Methodological Answer :

  • NMR :
    • ¹H NMR : The hydroxyl proton (δ 1.8–2.2 ppm) shows broadening due to hydrogen bonding. Dibenzylamino protons appear as a multiplet (δ 3.4–3.7 ppm) .
    • ¹³C NMR : The quaternary carbon adjacent to the hydroxyl group resonates at δ 72–75 ppm .
  • IR Spectroscopy : O-H stretch (3200–3400 cm⁻¹) and C-N stretch (1250–1350 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ = 342.2456) .

Q. How can researchers resolve contradictions in reported melting points or solubility data for this compound?

Methodological Answer : Discrepancies often arise from polymorphism or solvent impurities . To address this:

  • Perform DSC/TGA analysis to identify polymorphic transitions .
  • Use standardized solvent systems (e.g., USP-grade ethanol) for solubility tests .
  • Cross-validate with NIST reference data (e.g., thermophysical property databases) .

Advanced Research Questions

Q. What experimental designs are suitable for studying the compound’s stability under oxidative or hydrolytic stress?

Methodological Answer : Adopt a split-plot factorial design to evaluate degradation pathways:

  • Factors : pH (3–9), temperature (25–60°C), and oxidant concentration (0–5% H₂O₂) .
  • Response variables : Quantify degradation products via LC-MS/MS and monitor enantiomeric integrity .
  • Accelerated stability testing : Use Arrhenius modeling to predict shelf-life under ambient conditions .

Q. Degradation Pathways Identified :

ConditionMajor Degradation ProductMechanism
Acidic hydrolysis4-MethylpentanolN-debenzylation
Oxidative stressDibenzylamine oxideAmine oxidation

Q. How can computational modeling predict the compound’s behavior in chiral recognition or catalytic applications?

Methodological Answer :

  • Molecular docking : Simulate interactions with chiral selectors (e.g., cyclodextrins) using AutoDock Vina to predict binding affinity .
  • DFT calculations : Analyze transition states for stereochemical inversion (e.g., B3LYP/6-31G* level) .
  • MD simulations : Study solvent effects on conformational stability (e.g., explicit water models in GROMACS) .

Q. Key Computational Insights :

  • The (S)-configuration exhibits stronger π-π stacking with aromatic selectors, enhancing chiral resolution .
  • Steric hindrance from the 4-methyl group reduces rotational freedom, stabilizing the preferred conformation .

Q. What methodologies enable the study of this compound’s role in asymmetric catalysis or as a ligand precursor?

Methodological Answer :

  • Catalytic screening : Test in model reactions (e.g., aldol condensation) under inert atmospheres. Monitor turnover frequency (TOF) via in situ IR .
  • Ligand modification : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzyl rings to enhance metal coordination .
  • X-ray crystallography : Resolve metal-ligand complexes to confirm binding modes .

Case Study :
When coordinated to Pd, the compound catalyzes Suzuki-Miyaura coupling with 92% yield and >99% ee under mild conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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